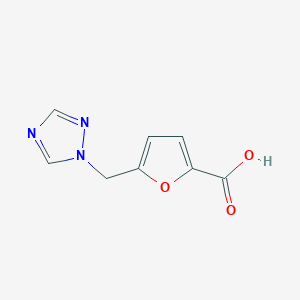
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .
Synthesis Analysis
There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Molecular Structure Analysis
The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of 1,2,4-triazole derivatives, including those related to "5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid," involves multi-step chemical reactions starting from basic compounds like 2-furoic acid. These processes yield various triazolo-thiadiazoles and related compounds, which are then characterized using techniques like elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectra to confirm their structures (Zhang et al., 2002).
Biological Activities
- Some of these synthesized compounds have shown significant growth-promoting effects on mung bean radicles, suggesting potential agricultural applications (Zhang et al., 2002).
- Derivatives of 1,2,4-triazole exhibit a range of biological activities, making them candidates for use in pesticides, medicinal drugs (e.g., anticonvulsants, analgesics, antitumor, antibacterial), indicating their versatility in pharmaceutical and agricultural industries (Suhak et al., 2018).
Antimicrobial Properties
- The antimicrobial properties of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid derivatives have been explored, with some compounds showing promising activity against various bacterial strains. This opens up potential applications in developing new antimicrobial agents (Iradyan et al., 2014).
Chemical Properties and Further Applications
- The chemical properties, such as thiol-thione tautomerism, of related compounds have been studied, providing insights into their chemical behavior, which is crucial for further applications in chemical synthesis and design of functional materials (Koparır et al., 2005).
Potential for New Drug Development
- The research also extends into the synthesis of salts and esters of related acids, exploring their structure and potential applications, possibly in drug development, indicating the scope for creating new pharmacologically active substances (Safonov et al., 2017).
Zukünftige Richtungen
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSHLTXQLXVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



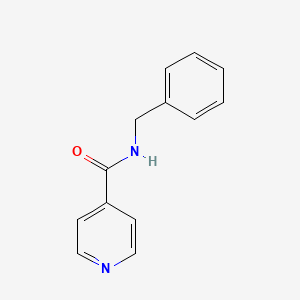

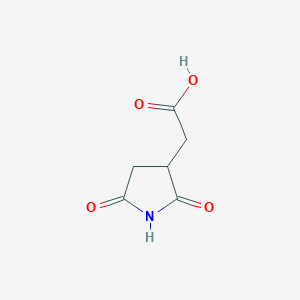
![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
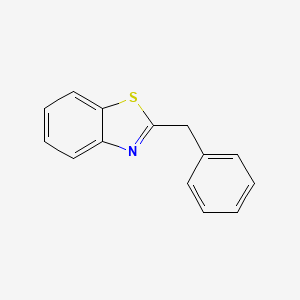
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)

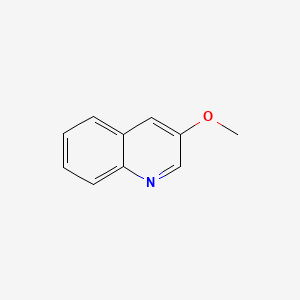
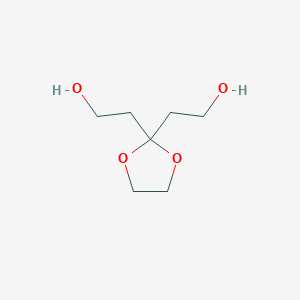
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)